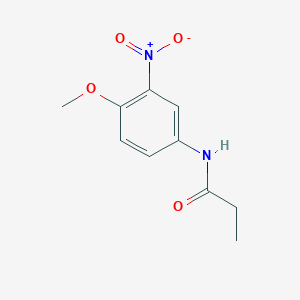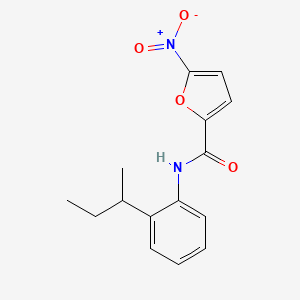
N-(4-methoxy-3-nitrophenyl)propanamide
説明
N-(4-methoxy-3-nitrophenyl)propanamide, also known as MNPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a research tool. MNPA is a member of the class of compounds known as arylamides, which have been widely used in medicinal chemistry as a scaffold for the development of drugs targeting various diseases.
作用機序
N-(4-methoxy-3-nitrophenyl)propanamide inhibits the activity of MMPs and COX-2 by binding to their active sites and preventing the substrate from binding. The inhibition of MMPs leads to a decrease in the degradation of extracellular matrix proteins, which can prevent tumor invasion and metastasis. The inhibition of COX-2 leads to a decrease in the production of inflammatory mediators, which can reduce inflammation and prevent the development of cancer.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the inhibition of MMPs and COX-2, as well as the induction of apoptosis in cancer cells. This compound has also been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the development of cancer and inflammation.
実験室実験の利点と制限
N-(4-methoxy-3-nitrophenyl)propanamide has several advantages for lab experiments, including its high potency and selectivity for MMPs and COX-2. This compound also has a low toxicity profile and can be easily synthesized using standard laboratory techniques. However, this compound has some limitations, including its low solubility in water, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for N-(4-methoxy-3-nitrophenyl)propanamide research, including the development of more potent and selective inhibitors for MMPs and COX-2. This compound could also be used as a scaffold for the development of drugs targeting other enzymes involved in cancer and inflammatory diseases. Additionally, this compound could be used to study the role of MMPs and COX-2 in other biological processes, such as wound healing and tissue regeneration. Finally, this compound could be used in combination with other drugs to enhance their efficacy and reduce their toxicity.
科学的研究の応用
N-(4-methoxy-3-nitrophenyl)propanamide has been used in several scientific research studies, including the development of novel inhibitors for enzymes involved in cancer and inflammatory diseases. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins and play a critical role in tumor invasion and metastasis. This compound has also been used to develop inhibitors for the enzyme cyclooxygenase-2 (COX-2), which is overexpressed in many types of cancer and is involved in the production of inflammatory mediators.
特性
IUPAC Name |
N-(4-methoxy-3-nitrophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-3-10(13)11-7-4-5-9(16-2)8(6-7)12(14)15/h4-6H,3H2,1-2H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXKSKRNWXAKOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4407023.png)
![1-(4-chlorophenyl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4407027.png)
![2-[(4-butoxyphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B4407030.png)
![3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl acetate](/img/structure/B4407037.png)
![1-{[2,4-dichloro-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}-4-phenyl-2-pyrrolidinone](/img/structure/B4407038.png)
![1-[3-(2-chloro-3,6-dimethylphenoxy)propyl]-1H-imidazole hydrochloride](/img/structure/B4407045.png)
![N-(2-ethylphenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4407048.png)
![N-(2,4-dichlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4407054.png)
![N-[(3-pyridinylamino)carbonothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4407061.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(3-fluorophenyl)acetamide](/img/structure/B4407064.png)
![4-amino-2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-5-pyrimidinecarbonitrile](/img/structure/B4407072.png)
![N-[2-chloro-5-(propionylamino)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B4407090.png)
![N-(3-acetylphenyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4407094.png)
